methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate -

methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate

Catalog Number: EVT-4576793
CAS Number:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(2-Chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide

Compound Description: This compound is a nonpeptide arginine vasopressin (AVP) V2 receptor agonist. The research focused on the synthesis and evaluation of both (R)- and (S)-enantiomers at the 5-position of a tetrahydro-1H-1-benzazepine derivative. The (R)-enantiomer (R-2) exhibited greater potency as a V2 receptor agonist compared to the (S)-enantiomer (S-2) [].

Compound Description: This compound, along with its pharmaceutically acceptable salts, hydrates, and crystalline forms, is disclosed for its use in pharmaceutical compositions []. The specific biological activity is not explicitly mentioned in the provided abstract.

1-[(2-Thiazolin-2-yl)-amino]acetyl-4-(1,3-dithiol-2-ylidene)-2,3,4,5-tetrahydro-1H-1-benzazepin-3,5-dione hydrochloride (KF-14363)

Compound Description: KF-14363 exhibits significant hepatoprotective effects in various experimental liver injury models [, ]. It inhibits the increase in serum glutamate pyruvate transaminase (GPT) and demonstrates protective effects against damage induced by D-galactosamine, DL-ethionine, and lipopolysaccharide.

cis-(2RS,4SR)-2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol

Compound Description: This compound, along with its closely related analog cis-(2RS,4SR)-2-(5-methylthiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, was investigated for its crystal structure and hydrogen bonding patterns. Both compounds form distinct C(4)(4)(8) chains through O–H···O hydrogen bonds [].

2-Phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivatives

Compound Description: This series of compounds, structurally related to 4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide, exhibit arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors []. Introduction of phenyl or substituted phenyl groups at the ortho position of the benzoyl moiety enhanced both binding affinity and antagonistic activity.

7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols

Compound Description: These compounds, specifically the (S,R)-3 and (R,R)-4 isomers, are novel GluN2B selective NMDA receptor antagonists with affinities in the low nanomolar range. They were designed by introducing the flexible aminoalcohol substructure of ifenprodil into a more rigid ring system [].

Compound Description: This benzazepine derivative represents a constitutional isomer of ifenprodil and exhibits high affinity towards the ifenprodil binding site (Ki = 26 nM) and potent antagonistic activity at the NMDA receptor (IC50 = 9.0 nM) []. It was designed as a conformationally restricted ifenprodil analogue.

3-[1-(Phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanones and Analogs

Compound Description: This series of compounds was designed as central selective acetylcholinesterase (AChE) inhibitors. The 2,3,4,5-tetrahydro-1H-1-benzazepine moiety was a key structural element in their design [, ]. Among them, 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1- benzazepin-8-yl)-1-propanone fumarate (9a, TAK-147) exhibited significant AChE inhibitory activity (IC50 = 97.7 nM), central selectivity, and amelioration of diazepam-induced passive avoidance deficit.

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid Methyl Ester (SB-235349)

Compound Description: SB-235349 is a crucial intermediate in the synthesis of lotrafiban, a GPIIb/IIIa receptor antagonist [, ].

2-Phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl)benzanilide derivatives

Compound Description: This series of compounds acts as arginine vasopressin (AVP) antagonists, targeting both V1A and V2 receptors []. The incorporation of a hydrophilic substituent at the 5-position of the benzodiazepine ring led to improved oral availability.

3-Phenyl-3-(2-aminoethyl)phthalide and its N-methyl analog

Compound Description: These compounds exist in the amino lactone form in solution but undergo spontaneous transformation into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones when not in solution. The 2-benzazepin-1-ones can be dehydrated to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones [].

6-Aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one

Compound Description: This compound was synthesized and evaluated as a potential muscarinic (M3) antagonist [].

Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Compound Description: This compound was synthesized in a five-step process starting from 2,4-dimethylaniline []. The synthetic route involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and finally, intramolecular cyclization via a Friedel-Crafts reaction.

2,3,4,5-Tetrahydro-1H-2-benzazepine

Compound Description: This compound served as a key starting material in the synthesis of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one, a potent inhibitor of acetylcholinesterase (AChE) []. The research focused on regioselective Friedel-Crafts acylation at the C-8 position of the benzazepine ring.

Compound Description: These compounds are a series of 2,3,4,5-tetrahydro-1H-benzo(d)azepines with various substituents at the 6-position, investigated for their activity as 5-HT2C receptor agonists [].

Properties

Product Name

methyl 4-oxo-4-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)butanoate

IUPAC Name

methyl 4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butanoate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C15H19NO3/c1-19-15(18)10-9-14(17)16-11-5-4-7-12-6-2-3-8-13(12)16/h2-3,6,8H,4-5,7,9-11H2,1H3

InChI Key

ADFCDJCAVLNKPE-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)N1CCCCC2=CC=CC=C21

Canonical SMILES

COC(=O)CCC(=O)N1CCCCC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.